molecular formula C25H36O5 B11937287 Garcinielliptone HD

Garcinielliptone HD

Cat. No.: B11937287
M. Wt: 416.5 g/mol
InChI Key: ZAIOIYBNXHWCBT-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of garcinielliptone HD involves multiple steps, including the formation of key intermediates and the final cyclization to form the polycyclic structure. The synthetic route typically starts with the preparation of a prenylated acylphloroglucinol intermediate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as Garcinia subelliptica or the synthesis of the compound using scalable chemical processes. The extraction process typically involves solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, the synthetic route can be optimized for large-scale production by adjusting reaction conditions, using efficient catalysts, and implementing continuous flow processes .

Chemical Reactions Analysis

Types of Reactions

Garcinielliptone HD undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered pharmacological activities .

Mechanism of Action

The mechanism of action of garcinielliptone HD involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of chaperone protein HSPA8, leading to the disruption of protein folding and cellular homeostasis. Additionally, this compound induces apoptosis in cancer cells through the activation of caspase-3 and other apoptotic pathways .

Comparison with Similar Compounds

Garcinielliptone HD is part of a family of polycyclic prenylated acylphloroglucinols, which includes compounds such as hyperforin and nemorosone. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

This compound stands out due to its unique combination of antioxidant, vasorelaxant, anticonvulsive, antiparasitic, and anticancer properties, making it a versatile compound with diverse applications .

Properties

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m0/s1

InChI Key

ZAIOIYBNXHWCBT-SFHVURJKSA-N

Isomeric SMILES

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@H](O2)C(C)(C)O

Canonical SMILES

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O

Origin of Product

United States

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